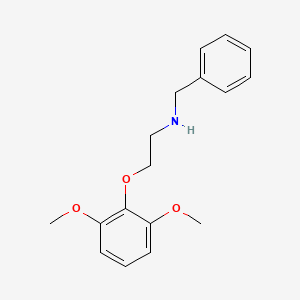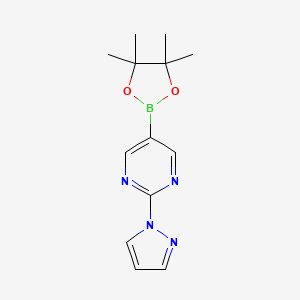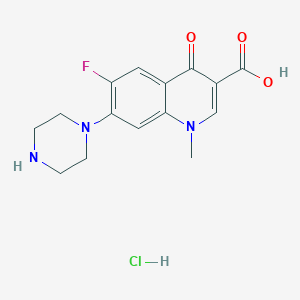
Sodium 4-vinylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 4-vinylbenzoate is a styrenic monomer used to incorporate a pendant carboxylic acid onto a polystyrene backbone. This compound is known for providing polymers with higher glass transition temperatures, higher modulus, and nominal UV absorbance. Polystyrenes derived from this monomer are generally considered tough and chemically resistant .
准备方法
Synthetic Routes and Reaction Conditions: Sodium 4-vinylbenzoate can be synthesized through the neutralization of 4-vinylbenzoic acid with sodium hydroxide. The reaction typically involves dissolving 4-vinylbenzoic acid in a suitable solvent, such as water or ethanol, and then adding sodium hydroxide to the solution. The mixture is stirred until the reaction is complete, and the product is isolated by filtration or evaporation of the solvent .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale neutralization reactions, followed by purification steps such as recrystallization or distillation to ensure high purity of the final product .
化学反应分析
Types of Reactions: Sodium 4-vinylbenzoate undergoes various types of chemical reactions, including:
Polymerization: It can polymerize through radical, cationic, or anionic mechanisms to form polystyrene derivatives.
Substitution Reactions: The vinyl group can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Radical Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Cationic Polymerization: Lewis acids like aluminum chloride or boron trifluoride are typical catalysts.
Anionic Polymerization: Organolithium compounds, such as butyllithium, are often employed.
Major Products Formed:
Polystyrene Derivatives: These polymers exhibit enhanced mechanical properties and chemical resistance.
科学研究应用
Sodium 4-vinylbenzoate has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of sodium 4-vinylbenzoate primarily involves its ability to undergo polymerization. The vinyl group allows for the formation of long polymer chains, while the carboxylate group provides sites for further chemical modifications. These properties enable the compound to form stable, high-performance polymers with specific desired characteristics .
相似化合物的比较
4-Vinylbenzoic Acid: Similar in structure but lacks the sodium ion, making it less soluble in water.
Sodium 4-vinylbenzenesulfonate: Contains a sulfonate group instead of a carboxylate group, leading to different chemical properties and applications.
Uniqueness: Sodium 4-vinylbenzoate is unique due to its combination of a vinyl group and a carboxylate group, which allows for versatile chemical reactions and the formation of high-performance polymers. Its ability to undergo polymerization through multiple mechanisms (radical, cationic, and anionic) further enhances its utility in various applications .
属性
分子式 |
C9H7NaO2 |
|---|---|
分子量 |
170.14 g/mol |
IUPAC 名称 |
sodium;4-ethenylbenzoate |
InChI |
InChI=1S/C9H8O2.Na/c1-2-7-3-5-8(6-4-7)9(10)11;/h2-6H,1H2,(H,10,11);/q;+1/p-1 |
InChI 键 |
ZPAICLPTNKAJHB-UHFFFAOYSA-M |
规范 SMILES |
C=CC1=CC=C(C=C1)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B15287988.png)



![2-[4-Aminopentyl(propyl)amino]ethanol](/img/structure/B15288011.png)



![[(2E)-2-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethyl]diphenyl-Phosphine oxide](/img/structure/B15288033.png)
![2-Pyridinecarbonitrile, 5-bromo-3-[2-(3-chlorophenyl)ethyl]-](/img/structure/B15288038.png)



